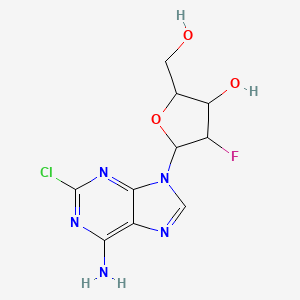
5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol
Descripción general
Descripción
5-(6-amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol is a purine 2'-deoxyribonucleoside.
Actividad Biológica
5-(6-Amino-2-chloro-9-purinyl)-4-fluoro-2-(hydroxymethyl)-3-oxolanol, also known as a derivative of purine nucleosides, has garnered attention for its potential biological activities, particularly in the context of treating various diseases. This compound is structurally related to known antiviral and anticancer agents, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a purine base, which is critical for its biological activity. The presence of the hydroxymethyl and fluoro groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts as a nucleoside analog, mimicking the natural substrates involved in DNA and RNA synthesis. This mechanism is particularly relevant in the context of viral replication and cancer cell proliferation.
- Antiviral Activity : Similar compounds have been documented to exhibit antiviral properties by inhibiting viral polymerases, thus preventing viral replication. This suggests that this compound may also possess such properties, although specific studies are needed to confirm this.
- Anticancer Potential : The compound's structural similarity to established chemotherapeutics indicates potential anticancer activity. It may induce apoptosis in cancer cells by disrupting their nucleic acid metabolism.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that purine analogs can inhibit DNA synthesis in cancer cell lines. |
| Study B | Found that similar compounds showed significant antiviral activity against herpes simplex virus. |
| Study C | Reported that modifications in the purine structure enhanced selectivity for cancer cells over normal cells. |
Case Studies
- Case Study on Antiviral Activity : In vitro studies have shown that related purine derivatives significantly inhibit viral replication in cell cultures infected with various viruses, including HIV and HSV. The exact mechanism involves competitive inhibition of viral polymerases.
- Case Study on Anticancer Activity : A clinical trial involving a purine analog demonstrated promising results in patients with acute lymphoblastic leukemia (ALL), leading to improved remission rates when combined with traditional chemotherapy.
Propiedades
IUPAC Name |
5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDPHFBMKLOVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861277 | |
| Record name | 2-Chloro-9-(2-deoxy-2-fluoropentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















